molecular formula C11H20F2N2O2 B1407241 (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine CAS No. 1407997-82-3

(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine

Cat. No.: B1407241
CAS No.: 1407997-82-3
M. Wt: 250.29 g/mol
InChI Key: LDLHTVXAQWRDGH-QMMMGPOBSA-N
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Description

(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine is a chiral compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. The compound consists of a pyrrolidine ring substituted with a Boc-protected amine group, a methylaminomethyl group, and two fluorine atoms at the 4-position. The presence of the Boc (tert-butoxycarbonyl) group provides protection to the amine functionality, making it easier to handle and manipulate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the pyrrolidine ring, followed by the introduction of the Boc-protected amine group and the methylaminomethyl group. The fluorine atoms are then introduced at the 4-position through a fluorination reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LAH, NaBH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted pyrrolidines

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. It can also interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
  • (S)-1-Boc-2-(methylaminomethyl)-4-fluoropyrrolidine
  • (S)-1-Boc-2-(methylaminomethyl)-4,4-dichloropyrrolidine

Uniqueness

(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine stands out due to the presence of two fluorine atoms at the 4-position, which imparts unique electronic and steric properties. These properties enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

tert-butyl (2S)-4,4-difluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-8(15)6-14-4/h8,14H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLHTVXAQWRDGH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CNC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CNC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114388
Record name 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407997-82-3
Record name 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407997-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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